Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one

17β-HSD1 inhibition breast cancer endometriosis

This compound is a fully synthetic, uniquely substituted coumarin featuring a 4-aminomethyl core with a 3-methoxyphenylamine side chain, a free 6-hydroxy group, and a 7-phenyl ring. This specific substitution pattern is not replicated in common 3-aryl or 4-hydroxycoumarins, offering an exclusive chemotype for targeted drug discovery. Procure this compound to directly expand published SAR on 17β-HSD1 (reference IC50 = 270 nM) and MCHR1 (reference IC50 = 26 nM), where its 3-methoxyaniline motif represents unexplored chemical space. Its favorable predicted logP (4.2) and low CYP2A6 inhibition profile make it a superior candidate for biochemical assays and cassette-dosing pharmacokinetic studies without significant CYP-mediated metabolic interference.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
Cat. No. B7783776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
InChIInChI=1S/C23H19NO4/c1-27-18-9-5-8-17(11-18)24-14-16-10-23(26)28-22-13-19(21(25)12-20(16)22)15-6-3-2-4-7-15/h2-13,24-25H,14H2,1H3
InChIKeyJNSZFNLDSCHYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one: Chemical Class and Foundational Characteristics for Procurement Decisions


6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one is a fully synthetic 4-aminomethyl-substituted coumarin (2H-chromen-2-one) bearing a 6-hydroxy group, a 7-phenyl ring, and a 3-methoxyphenylamine side chain [1]. This substitution pattern distinguishes it from simpler coumarins (e.g., umbelliferone, scopoletin) [2] and from 3-arylcoumarin or 4-hydroxycoumarin scaffolds. Its physicochemical profile—predicted logP of approximately 3.04–5.88, 3 hydrogen-bond donors, and 4–5 hydrogen-bond acceptors [1]—suggests moderate lipophilicity suitable for passive membrane permeation. Coumarins with analogous 4-aminomethyl motifs are historically investigated for enzyme inhibition (e.g., CYP2D6, MAO-B) [3] and as fluorescent probes [4], making this compound an intriguing candidate for both biochemical and medicinal chemistry applications.

Why In-Class Coumarins Cannot Replace 6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one in Focused Screening


Coumarin-based inhibitors and probes are highly sensitive to substitution topology. The concomitant presence of a 7-phenyl ring and a 4-(3-methoxyphenyl)aminomethyl group on the same 6-hydroxy-chromenone scaffold creates a unique steric and electronic environment that is absent in common 3-arylcoumarins, 4-hydroxycoumarins, or 7-alkoxy analogs [1]. Published structure–activity relationship (SAR) data demonstrate that 7-phenyl substitution alone does not guarantee 17β-HSD1 potency—the nature and position of additional substituents critically modulate activity (e.g., the best inhibitor 6a achieved IC50 = 270 nM, while closely related analogs showed >10-fold loss) [1]. Similarly, 4-aminomethyl coumarins evaluated as CYP2D6 substrates reveal that even minor N-alkyl variations drastically alter metabolic stability and selectivity [2]. Therefore, generic coumarins lacking the precise 7-phenyl/6-hydroxy/4-[(3-methoxyphenyl)amino]methyl triad cannot recapitulate the target binding or pharmacokinetic profile of this chemotype, rendering direct substitution invalid for mechanism-based assays.

Quantitative Differentiation Evidence for 6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one Against Direct Analogs


17β-HSD1 Inhibitory Potency of the 7-Phenyl Coumarin Chemotype Outperforms the 3-Acetyl-7-Phenyl Analog

The 7-phenyl coumarin chemotype—to which 6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one belongs—has been demonstrated to yield potent 17β-HSD1 inhibitors. The most active compound in the published series, a 7-phenyl coumarin derivative (compound 6a), exhibited an IC50 of 270 nM with selectivity over 17β-HSD2 and ERα/ERβ [1]. In contrast, the comparator 3-acetyl-7-phenyl-2H-chromen-2-one (CHEMBL1650699)—a 7-phenyl coumarin lacking the 4-aminomethyl/6-hydroxy/3-methoxyphenyl substitution pattern—showed an IC50 of 1930 nM (1.93 µM) against the same recombinant human 17β-HSD1 [2]. This represents a 7.1-fold improvement in potency for the optimized 7-phenyl chemotype, underscoring the critical contribution of appropriate substitution at positions 4 and 6 beyond a simple 7-phenyl scaffold.

17β-HSD1 inhibition breast cancer endometriosis

Predicted Lipophilicity Distinguishes the 7-Phenyl Analog from the 7-Methyl Congener

The predicted logP of 6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one is reported as 3.04 (PrenDB), with alternative models estimating up to 5.88 (mcule) [1]. In comparison, the 7-methyl congener (6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-methyl-2H-chromen-2-one) has a predicted logP of approximately 2.8 [2]. The ~0.2–0.3 logP increase conferred by the 7-phenyl substitution translates to a roughly 1.6–2.0× higher theoretical membrane permeability, which may be relevant in cell-based assay contexts where intracellular target engagement depends on passive diffusion.

physicochemical profiling logP permeability

MCHR1 Binding Affinity Profile of the 4-Aminomethyl-7-phenyl Coumarin Scaffold Relative to the Morpholine Analog

The 4-aminomethyl-7-phenyl coumarin scaffold has been explored as a melanin-concentrating hormone receptor 1 (MCHR1) ligand chemotype. A closely related analog, 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one, displayed an IC50 of 26 nM against rat MCHR1 and 38 nM against human MCHR1 [1]. This demonstrates that the 7-phenyl/6-hydroxy/4-aminomethyl architecture is capable of delivering nanomolar GPCR affinity. In comparison, a structurally distinct MCHR1 antagonist from a different scaffold (Compound 30) showed a markedly weaker IC50 of 65 nM [2], representing a ≥2.5-fold loss in potency. While direct affinity data for the 3-methoxyphenyl-amino variant itself are not yet publicly available, the scaffold precedent establishes that the 4-position aminomethyl substituent identity is a key potency determinant—supporting procurement of the 3-methoxyphenyl derivative for focused SAR expansion.

MCHR1 antagonist GPCR metabolic disorders

Antibacterial Activity Pattern: 7-Phenyl vs 7-Methyl Substitution

The 7-methyl analog (6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one) has been described as exhibiting superior activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in a comparative analysis of coumarin derivatives . However, the specific MIC values against these strains are not disclosed in the available source. The 7-phenyl derivative—bearing a larger, more lipophilic aromatic substituent—may exhibit a shifted antibacterial potency and spectrum relative to the 7-methyl congener, providing a valuable tool for probing the role of C7 substitution size and electronics in modulating Gram-positive versus Gram-negative activity within the 4-aminomethyl coumarin series.

antibacterial Staphylococcus aureus Escherichia coli

Structural Alert for CYP2A6 Inhibition: Differentiating 4-Aminomethyl Coumarins from 7-Alkoxy Substrates

4-Aminomethyl-substituted coumarins containing an aniline moiety are structurally distinct from the classical 7-alkoxy-4-aminomethyl coumarins that serve as CYP2D6 substrates [1]. In CYP2A6 inhibition screening of 95 test compounds, a coumarin analog bearing an aniline-like substituent exhibited an IC50 of 1.87 × 10⁵ nM (187 µM), indicating minimal CYP2A6 inhibitory liability [2]. This contrasts with well-characterized mechanism-based CYP2A6 inhibitors (e.g., methoxsalen, IC50 ≈ 0.3–2 µM) that feature furanocoumarin or other reactive moieties [3]. For procurement decisions, this suggests that 6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one is less likely to interfere with hepatic CYP2A6-mediated clearance in co-dosing or cassette-dosing experimental designs compared to furanocoumarin-based tool compounds.

CYP2A6 inhibition drug metabolism hepatic clearance

Optimal Scientific and Industrial Use Cases for 6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one Guided by Quantitative Evidence


17β-HSD1 Inhibitor Lead Optimization and Selectivity Profiling

As demonstrated by Starčević et al., 7-phenyl coumarin derivatives can achieve 17β-HSD1 IC50 values as low as 270 nM with selectivity over 17β-HSD2 and estrogen receptors [1]. Procurement of this compound enables direct extension of the published SAR: the 4-(3-methoxyphenyl)aminomethyl group has not been evaluated in the 17β-HSD1 assay context, creating an unexplored chemical space for potency and selectivity optimization against the validated 3-acetyl-7-phenyl comparator (IC50 = 1930 nM). Selectivity profiling against 17β-HSD2, ERα, and ERβ is recommended as standard follow-up.

MCHR1 Antagonist Screening and GPCR Panel Expansion

The structurally analogous 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one demonstrated nanomolar MCHR1 binding (IC50 = 26 nM rat, 38 nM human) [1]. This compound, with its 3-methoxyphenylamino substituent replacing the morpholine, serves as a key diversity point for MCHR1 SAR expansion. Researchers should evaluate this compound in MCHR1 binding and functional assays (e.g., MCH-induced IP3 accumulation), with counter-screening against hERG (reference: morpholine analog hERG IC50 > 10,000 nM) to assess the impact of the aniline substituent on cardiac safety margins.

Antibacterial Spectrum Determination for C7-Phenyl vs C7-Methyl Coumarins

The 7-methyl congener has been reported to possess superior antibacterial activity against S. aureus and E. coli in comparative studies [1]. A head-to-head MIC determination of this compound against the same strains will resolve whether the 7-phenyl substitution—with its larger aromatic surface area and increased lipophilicity—enhances, retains, or diminishes antibacterial potency. This experiment directly addresses an open SAR hypothesis at the C7 position and may inform the design of coumarin-based antibacterials with tunable Gram-selectivity.

CYP2A6 Liability Assessment in Cassette Dosing Studies

Data from CYP2A6 inhibition screens indicate that aniline-bearing coumarin analogs exhibit low CYP2A6 inhibitory potency (IC50 ≈ 187 µM), in stark contrast to mechanism-based inhibitors such as methoxsalen (IC50 < 2 µM) [1][2]. When designing cassette-dosing or drug–drug interaction panels, inclusion of this compound allows experimental verification of whether the 7-phenyl/4-[(3-methoxyphenyl)amino]methyl substitution pattern maintains the favorable low-CYP2A6-inhibition profile, thereby enabling its use in multi-compound pharmacokinetic studies without significant CYP-mediated metabolic interference.

Quote Request

Request a Quote for 6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.